molecular formula C17H16ClNO3 B2633504 (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-39-1

(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

Cat. No.: B2633504
CAS No.: 338413-39-1
M. Wt: 317.77
InChI Key: LUMVQUIHPPRABE-ZHACJKMWSA-N
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Description

(4-Methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is a chemical compound supplied for research and development purposes. This product is intended for use by qualified laboratory researchers only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, or for human use. While specific biological data for this exact compound is limited, its core structure provides insight into its potential research value. The molecule features a carbamate group, which is a privileged scaffold in medicinal chemistry and pesticide science . Carbamates are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme critical to nerve signal transmission . This reversible inhibition mechanism is a key area of study for researchers investigating treatments for neurological conditions such as Alzheimer's disease . The structure also includes a (4-methoxyphenyl)methyl group, a common moiety in pharmaceutical intermediates, and a chlorostyryl component, which may be of interest in the synthesis of more complex chemical entities . Researchers can leverage this compound as a building block in multi-component reactions to synthesize novel, functionally substituted heterocyclic systems, which are valuable for exploring new chemical spaces in drug discovery . As with all chemicals, safe handling procedures must be followed. This product is provided with limited analytical data, and the researcher assumes responsibility for confirming its identity and purity prior to use.

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-16-8-4-14(5-9-16)12-22-17(20)19-11-10-13-2-6-15(18)7-3-13/h2-11H,12H2,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMVQUIHPPRABE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the following steps:

  • Formation of the Carbamate Linkage: : This can be achieved by reacting (4-methoxyphenyl)methanol with an isocyanate derivative, such as 4-chlorophenyl isocyanate, under mild conditions. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the carbamate bond.

  • Ethenylation: : The introduction of the ethenyl group can be performed via a Heck reaction, where the carbamate intermediate is reacted with a vinyl halide (e.g., vinyl chloride) in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

  • Reduction: : The ethenyl group can be reduced to an ethyl group using hydrogenation conditions with a suitable catalyst like palladium on carbon.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as sodium amide or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Formation of (4-hydroxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate.

    Reduction: Formation of (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethyl]carbamate.

    Substitution: Formation of derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

This compound can be synthesized through various methods, including the Biginelli reaction and other multicomponent reactions. Its structural formula indicates a potential for diverse biological activities due to the presence of both methoxy and chlorophenyl groups, which can influence its interaction with biological targets.

Medicinal Chemistry

  • Anticancer Activity : Research has shown that compounds similar to (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as microtubule destabilization and caspase activation .
  • Neuroprotective Effects : Some derivatives have been evaluated for their ability to cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases .

Agricultural Science

  • Pesticidal Properties : The compound's structure suggests it may possess herbicidal or insecticidal properties. Research into similar carbamates has indicated effectiveness against various pests and weeds, making them suitable candidates for development as agricultural chemicals .

Materials Science

  • Polymer Chemistry : The incorporation of carbamate moieties into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These modifications can lead to the development of advanced materials with specific functionalities .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluation of similar compoundsInduced apoptosis in cancer cell lines; effective against multiple myeloma.
Pesticide Development Efficacy against agricultural pestsDemonstrated significant insecticidal activity with low toxicity to non-target organisms.
Polymer Modifications Enhancements in material propertiesImproved thermal stability and mechanical strength in modified polymers containing carbamate groups.

Mechanism of Action

The mechanism by which (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy and chlorophenyl groups could facilitate binding to hydrophobic pockets within proteins, while the carbamate linkage might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Quinoline Derivatives

Compounds 6f–6i () share structural motifs with the target compound, such as ethenyl-linked aryl groups and methoxy/chloro substituents. However, their quinoline core differentiates them significantly. Key comparisons include:

Compound Core Structure Substituents Melting Point (°C) Key Features
Target Carbamate Carbamate (4-Methoxyphenyl)methyl, (E)-4-ClPh Not reported Ethenyl bridge, dual chloro/methoxy groups
6f Quinoline 4-Fluorophenyl, bis(4-ClPh)ethenyl 213–214 Fluorine substituent, high crystallinity
6g Quinoline 4-Chlorophenyl, bis(4-ClPh)ethenyl 217–219 Enhanced Cl content, higher melting point
6h Quinoline 4-Methoxyphenyl, bis(4-ClPh)ethenyl 244–246 Methoxy group, highest melting point
6i Quinoline Phenyl, bis(4-MeOPh)ethenyl 195–196 Methoxy-rich, lower melting point

Key Observations :

  • The quinoline derivatives exhibit higher melting points (195–246°C) compared to typical carbamates, likely due to extended π-conjugation and rigid cores .
  • The target carbamate’s methoxy group may enhance solubility in polar solvents, whereas chlorophenyl groups increase hydrophobicity .

Carbamate Analogues

Methyl N-(4-Chlorophenyl)carbamate ()
  • Structure : Simpler carbamate with a methyl ester and single 4-chlorophenyl group.
  • Synthesis: Prepared via reaction of methanol with (4-chlorophenyl)carbamic chloride in ethanol .
  • Properties : Lower molecular weight (185.62 g/mol) and likely lower melting point than the target compound due to reduced steric hindrance.
(4-Chlorophenyl)methyl N-(3,4-Dichlorophenyl)carbamate ()
  • Structure : Features a dichlorophenyl group instead of the ethenyl bridge.
  • Impact : Additional chlorine atoms may enhance electrophilic reactivity but reduce bioavailability due to increased lipophilicity .
Ethyl N-(2,4-Difluorophenyl)carbamate ()
  • Structure : Ethyl ester with difluorophenyl substituents.
  • Properties : Fluorine atoms improve metabolic stability and membrane permeability compared to chloro groups .

Functional Group Comparisons

Compound Functional Groups Biological Relevance
Target Carbamate Carbamate, ethenyl, Cl/MeOPh Potential agrochemical applications
Fenoxycarb () Carbamate, phenoxy groups Known insect growth regulator
Schiff Bases () Oxazine, imine bonds Broad-spectrum antimicrobial activity

Key Findings :

  • The ethenyl bridge in the target compound may confer rigidity, mimicking bioactive natural products, whereas Schiff bases () leverage imine bonds for antimicrobial action .

Solubility and Stability

  • Methoxy groups (target, 6h, 6i) enhance solubility in organic solvents like ethanol or DMSO.
  • Chlorophenyl groups (target, 6g, ) increase UV stability and resistance to enzymatic degradation .

Biological Activity

The compound (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is a derivative of carbamate that has garnered attention for its potential biological activities, particularly in the context of anticancer and neuroprotective effects. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound can be represented as follows:

C17H16ClNO3\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}\text{O}_3

This structure features a methoxy group, a chlorophenyl group, and a carbamate moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, a series of (E)-N-aryl-2-arylethenesulfonamides exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 10 nM. Notably, these compounds demonstrated efficacy against drug-resistant cell lines and led to substantial tumor size reduction in nude mice xenograft models .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (nM)Mechanism of Action
6tVarious5 - 10Disruption of microtubule formation
6pHeLa4.22G2/M phase cell cycle arrest
21NCI-H23<6.38Apoptotic mechanism via Bcl-2 downregulation

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Modified derivatives have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are implicated in neurodegenerative diseases like Alzheimer's. For instance, certain derivatives showed IC50 values as low as 0.30 μM against AChE, indicating strong inhibitory activity .

Table 2: Enzyme Inhibition Activity

Compound No.AChE IC50 (μM)BuChE IC50 (μM)
4c0.62 ± 0.030.69 ± 0.041
4g0.30 ± 0.010.35 ± 0.021
4n0.47 ± 0.020.18 ± 0.011

Mechanistic Studies

Mechanistic investigations into the action of similar compounds have revealed that they often induce apoptosis in cancer cells through various pathways:

  • Caspase Activation : Activation of caspases leads to programmed cell death.
  • Microtubule Destabilization : Compounds disrupt microtubule formation, which is crucial for mitosis.
  • Cell Cycle Arrest : Many derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Case Studies

  • In Vivo Studies : A study involving compound (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide demonstrated significant tumor reduction in xenograft models, suggesting strong in vivo anticancer potential .
  • Neuroprotective Studies : Research on multitarget-directed ligands has shown that compounds with similar structures can effectively inhibit cholinesterases and exhibit antioxidant properties, making them candidates for Alzheimer's treatment .

Q & A

Basic Question

  • X-ray crystallography : Provides definitive proof of molecular geometry, including the (E)-configuration of the ethenyl group. Disorder in crystal structures (e.g., cyclohexene rings) must be resolved using refinement tools like SHELXL.
  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the presence of methoxy (δ ~3.8 ppm) and chlorophenyl (δ ~7.3 ppm) groups. 2D techniques (COSY, NOESY) help assign coupling patterns and spatial arrangements.

Advanced Consideration
High-resolution mass spectrometry (HRMS) and computational modeling (DFT) can validate electronic properties and predict reactivity. For example, DFT calculations may explain the carbamate’s inclination angles (e.g., 14.8° between phenyl rings).

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Question
Discrepancies in bioactivity may arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this:

  • Standardize protocols : Use一致的 in vitro models (e.g., human cancer cell lines) and control for solvent effects (e.g., DMSO concentration).
  • Dose-response studies : Establish EC50_{50} values across multiple replicates to assess reproducibility.
  • Mechanistic studies : Employ molecular docking to identify binding targets (e.g., enzymes or receptors) and validate via enzyme inhibition assays.

What strategies optimize the compound’s stability during storage and experimentation?

Basic Question

  • Storage : Store under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the carbamate bond.
  • Solvent selection : Avoid protic solvents (e.g., water, ethanol) during experiments; use acetonitrile or DMF.

Advanced Consideration
Conduct accelerated stability studies under varying pH and temperature conditions. For example, HPLC monitoring at 40°C/75% RH over 4 weeks can predict degradation pathways (e.g., hydrolysis to methanol and isocyanate).

How can computational methods guide the study of this compound’s structure-activity relationships (SAR)?

Advanced Question

  • Molecular dynamics (MD) simulations : Predict conformational flexibility of the ethenyl group and its impact on binding to biological targets.
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like logP and polar surface area.
  • Docking studies : Identify potential binding pockets in enzymes (e.g., acetylcholinesterase) and optimize substituents for stronger interactions.

What experimental design considerations are critical for pharmacological studies?

Advanced Question

  • In vitro assays : Use primary cell lines to reduce variability and include positive/negative controls (e.g., known carbamate inhibitors).
  • In vivo models : Optimize dosing regimens based on pharmacokinetic parameters (e.g., half-life, bioavailability) derived from LC-MS/MS plasma analysis.
  • Toxicity screening : Assess hepatotoxicity via ALT/AST levels and renal function via creatinine clearance in rodent models.

How can researchers address challenges in crystallizing this compound for structural studies?

Basic Question

  • Solvent selection : Use chloroform:ethanol (1:1) mixtures to promote slow evaporation and needle crystal growth.
  • Temperature control : Gradual cooling from 50°C to 4°C enhances crystal lattice formation.

Advanced Consideration
For disordered structures (e.g., cyclohexene rings), employ twin refinement in software like Olex2 to resolve occupancy ratios (e.g., 55:45). Synchrotron radiation may improve resolution for low-quality crystals.

What are the key safety precautions for handling this compound?

Basic Question

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Emergency protocols : In case of exposure, rinse with water for 15 minutes and seek medical evaluation.

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